Dimethyl 5-bromo-8-nitronaphthalene-1,4-dicarboxylate
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Overview
Description
Dimethyl 5-bromo-8-nitronaphthalene-1,4-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine and nitro groups attached to a naphthalene ring, along with two ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-bromo-8-nitronaphthalene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of 8-nitronaphthalene-1,4-dicarboxylate followed by esterification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-bromo-8-nitronaphthalene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ester groups, to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is Dimethyl 5-amino-8-nitronaphthalene-1,4-dicarboxylate.
Oxidation: The major products are carboxylic acids derived from the ester groups.
Scientific Research Applications
Dimethyl 5-bromo-8-nitronaphthalene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential in drug development, particularly as a precursor for compounds with biological activity.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-bromo-8-nitronaphthalene-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively. The ester groups can undergo hydrolysis to release carboxylic acids, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-bromo-1,3-dicarboxylate
- Dimethyl 5-bromo-2,4-dicarboxylate
- Dimethyl 5-bromo-1,4-dicarboxylate
Properties
CAS No. |
63614-06-2 |
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Molecular Formula |
C14H10BrNO6 |
Molecular Weight |
368.14 g/mol |
IUPAC Name |
dimethyl 5-bromo-8-nitronaphthalene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H10BrNO6/c1-21-13(17)7-3-4-8(14(18)22-2)12-10(16(19)20)6-5-9(15)11(7)12/h3-6H,1-2H3 |
InChI Key |
YOGWCNLGHXYVDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C(C2=C(C=C1)C(=O)OC)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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